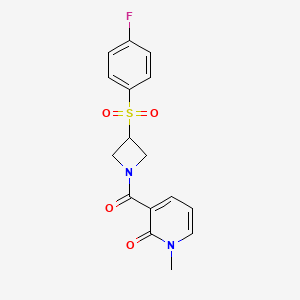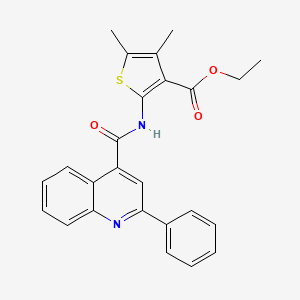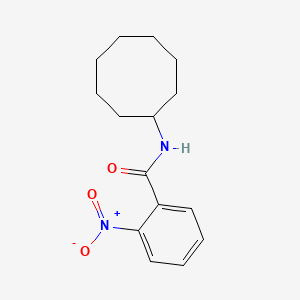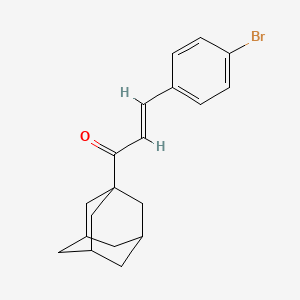![molecular formula C16H17N3O2 B2964722 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone CAS No. 1797321-38-0](/img/structure/B2964722.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Dihydropyrimidinones (DHPMs) are synthesized through a variety of chemical reactions, including the Biginelli reaction, which is a one-pot synthesis method involving aldehydes, β-keto esters, and urea or thiourea. This method has been refined and adapted to produce a wide range of DHPM derivatives with potential applications in drug discovery and development. For instance, a four-step synthesis approach has been developed to produce novel (S)-1-(heteroaryl)ethan-1-amines, showcasing the versatility and adaptability of DHPM synthesis techniques in creating compounds with specific biological activities (Svete et al., 2015).
Biological Activity
The biological activity of DHPM derivatives has been extensively studied, with many compounds exhibiting a range of pharmacological properties. Research has highlighted their potential as antitumoral, anti-inflammatory, antibacterial, and calcium channel antagonists/inhibitors. For example, a systematic review of dihydropyrimidinone (DHPM) derivatives outlined their significant antitumoral activity, which is of particular interest due to the inhibitory effects of certain DHPM derivatives on key biological targets such as the Eg5 kinesin (Matos et al., 2018). This positions DHPM derivatives as promising candidates for further research and development in cancer therapy.
Antimicrobial Applications
In addition to their antitumoral potential, some DHPM derivatives have been synthesized and evaluated for their antibacterial activity. Research into substituted dihydropyrimidinone derivatives has demonstrated their efficacy against various bacterial strains, indicating their potential use as novel antimicrobial agents. This includes efforts to synthesize and test novel derivatives for their activity against resistant strains of bacteria, highlighting the ongoing need for new antimicrobial compounds in the face of increasing antibiotic resistance (Chinmayi et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as 2-(2-methylphenoxy)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one, are likely to be the epidermal growth factor receptors (EGFR) . EGFRs are a group of receptor tyrosine kinases that play crucial roles in regulating cell growth, survival, differentiation, and migration .
Mode of Action
This compound interacts with its targets (EGFRs) by binding to them, which inhibits their activity . This inhibition can lead to a decrease in the downstream signaling pathways that are activated by these receptors, resulting in reduced cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in various cellular processes, including cell growth and survival . By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells that rely on this pathway for survival .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of EGFR activity, disruption of downstream signaling pathways, and potential induction of cancer cell death . These effects could potentially make this compound a useful tool in the treatment of cancers that are driven by EGFR signaling .
Propiedades
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)21-10-16(20)19-7-6-14-13(9-19)8-17-11-18-14/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCSVXLASVDHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2964640.png)

![Ethyl 4-[[2-[1-[2-[(4-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2964642.png)
![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)

![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)
![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)

![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)



![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2964659.png)
